Trp-Ser

DPP-IV Inhibition Type 2 Diabetes Incretin Hormone Processing

Trp-Ser (L-tryptophyl-L-serine) is an endogenous dipeptide belonging to the class of organic compounds formed by exactly two alpha-amino acids joined by a peptide bond. It has been detected in animal tissues including chicken and pig, suggesting a potential role as a dietary biomarker.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
Cat. No. B15598070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrp-Ser
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
InChIInChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1
InChIKeyMYVYPSWUSKCCHG-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trp-Ser Dipeptide: Baseline Physicochemical and Biological Profile for Informed Scientific Procurement


Trp-Ser (L-tryptophyl-L-serine) is an endogenous dipeptide belonging to the class of organic compounds formed by exactly two alpha-amino acids joined by a peptide bond [1]. It has been detected in animal tissues including chicken and pig, suggesting a potential role as a dietary biomarker [1]. Predicted physicochemical properties indicate a water solubility of approximately 2.36 g/L, a logP of -1.5, and a polar surface area of 128.44 Ų, which collectively define its hydrophilic character and moderate aqueous compatibility [2]. While often viewed as a simple building block, its specific combination of an aromatic indole moiety (from tryptophan) and a hydrogen-bonding hydroxyl group (from serine) confers distinct conformational and recognition properties that differentiate it from other Trp-containing or Ser-containing dipeptides.

Why Generic Substitution Fails: The Functional and Physicochemical Distinctiveness of Trp-Ser Among Dipeptide Analogs


Generic substitution among dipeptides like Trp-Gly, Trp-Ala, or Trp-Val is scientifically unsound due to the profound influence of the second amino acid residue on both molecular recognition and bulk properties. While Gly and Ser both provide conformational flexibility, only Ser introduces a specific hydrogen-bonding side chain that can directly engage in molecular recognition, enhancing binding specificity compared to the purely flexible Gly [1]. In contrast, substituting Ser with hydrophobic residues like Ala or Val dramatically alters the peptide's hydrophobicity (logP) and aqueous solubility, directly impacting its behavior in biological assays and formulation. Furthermore, in enzymatic contexts such as dipeptidyl peptidase IV (DPP-IV) inhibition, the identity of the C-terminal residue is the primary determinant of inhibitory potency; simply having an N-terminal Trp does not confer activity, as exemplified by the lack of inhibition from Trp-Asp [2]. Therefore, assuming functional equivalence among Trp-containing dipeptides without specific comparative data is a high-risk approach that can lead to experimental failure and wasted resources.

Quantitative Differentiation of Trp-Ser: A Product-Specific Evidence Guide for Scientific Selection


Differential DPP-IV Inhibitory Activity: Trp-Ser vs. Trp-Asp and Trp-Gly Context

In a panel of 27 Trp-containing dipeptides, Trp-Ser was found to be a DPP-IV inhibitor, while the closely related analog Trp-Asp (aspartic acid) exhibited no inhibitory activity whatsoever [1]. This stark functional difference highlights the critical role of the C-terminal residue's chemical nature. Furthermore, while the tripeptide Trp-Ser-Gly demonstrated an IC50 of 96 μg/mL against DPP-IV, this value is derived from a complex hydrolysate sub-fraction and reflects the tripeptide's activity, not that of the parent Trp-Ser dipeptide, underscoring that sequence extension dramatically alters potency [2].

DPP-IV Inhibition Type 2 Diabetes Incretin Hormone Processing

Physicochemical Differentiation: LogP and Solubility of Trp-Ser vs. Trp-Ala and Trp-Val

The physicochemical profile of Trp-Ser is predicted to be significantly more hydrophilic than its hydrophobic analogs. Trp-Ser has a predicted logP of -1.5 and an aqueous solubility of 2.36 g/L [1]. In contrast, substituting serine with alanine (Trp-Ala) or valine (Trp-Val) replaces the polar hydroxyl group with nonpolar methyl or isopropyl groups, which would be expected to increase logP and decrease water solubility, as supported by general peptide property prediction algorithms and the hydrophobic nature of Ala and Val side chains [2]. This class-level inference is based on the well-established relationship between amino acid side-chain hydrophobicity and overall peptide logP/solubility.

Solubility LogP Formulation Peptide Property Prediction

Molecular Recognition Specificity: The Role of Serine in Trp-Ser vs. Glycine in Trp-Gly

In a minimalist antibody library study using Tyr/Ser diversity, it was demonstrated that while Gly can effectively substitute for Ser in providing conformational flexibility, Serine's hydroxyl group contributes directly to molecular recognition and binding specificity [1]. The study explicitly found that Tyr and Ser together appear to be best for achieving both high affinity and high specificity. This suggests that Trp-Ser, with its aromatic Trp for affinity and hydrogen-bonding Ser for specificity, may be functionally superior to Trp-Gly in contexts where binding discrimination is critical.

Molecular Recognition Antibody Engineering Peptide Library Design Binding Specificity

Anti-Quorum-Sensing Activity: Cyclo(Trp-Ser) as a Distinct Scaffold

The cyclic dipeptide Cyclo(L-Trp-L-Ser), derived from the linear Trp-Ser motif, exhibits specific anti-quorum-sensing (anti-QS) activity against Chromobacterium violaceum CV026 and Pseudomonas aeruginosa PAO1 [1]. While this evidence is for the cyclic form, it establishes the Trp-Ser sequence as a privileged scaffold for developing anti-virulence agents. Importantly, this activity is distinct from that of CDPs composed of phenylalanine or tyrosine, which have been more widely studied, positioning cyclo(Trp-Ser) as a unique entry point for investigating tryptophan-containing CDPs [1]. Furthermore, glycosylation of cyclo(Trp-Ser) dramatically enhances its anti-biofilm and anti-adhesion properties, with the IC50 on biofilm formation being 1/6th that of the unmodified cyclic dipeptide [2].

Quorum Sensing Inhibition Anti-Virulence Biofilm Pseudomonas aeruginosa

Optimal Application Scenarios for Trp-Ser Based on Verified Differentiation Evidence


Functional DPP-IV Inhibitor Research

Given the evidence that Trp-Ser is an active DPP-IV inhibitor while Trp-Asp is completely inactive [1], Trp-Ser is the preferred choice for studying structure-activity relationships (SAR) of Trp-containing dipeptide inhibitors. It serves as a validated, active baseline compound against which the potency of new analogs can be measured, unlike the inert Trp-Asp. Researchers can also use Trp-Ser as a core motif for designing more potent tripeptides or modified peptides, building on the known IC50 of the Trp-Ser-Gly tripeptide [2].

Peptide Library Design for High-Specificity Binders

For applications in antibody engineering, drug discovery, or aptamer development where high binding specificity is paramount, Trp-Ser is a strategically sound building block. The evidence indicates that Ser enhances molecular recognition specificity beyond what is achievable with purely flexible residues like Gly [1]. Incorporating Trp-Ser into synthetic peptide libraries can therefore increase the probability of identifying high-affinity, high-specificity ligands, particularly when paired with other aromatic or polar residues.

Development of Water-Compatible Peptide Formulations

In any research or industrial application requiring aqueous solubility without the use of organic co-solvents, Trp-Ser is a superior choice over its more hydrophobic Trp-dipeptide analogs like Trp-Ala or Trp-Val. Its predicted low logP (-1.5) and favorable solubility profile [1] make it easier to formulate for in vitro assays (e.g., cell culture) or as a component of water-based delivery systems. This property reduces experimental variability caused by precipitation or the use of DMSO.

Anti-Virulence Scaffold Development Against P. aeruginosa

The unique anti-QS and anti-biofilm activity of cyclo(Trp-Ser) against P. aeruginosa [1] positions the linear Trp-Ser dipeptide as a key precursor for developing novel anti-virulence agents. Its differentiation from more common Phe- and Tyr-based cyclic dipeptides makes it a valuable tool for exploring new chemical space in the fight against antibiotic-resistant infections. The demonstrated ability to enhance its potency 6-fold through glycosylation [2] further validates this scaffold for medicinal chemistry optimization programs.

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